molecular formula C9H8BrN B169953 7-Bromo-4-methyl-1H-indole CAS No. 165669-07-8

7-Bromo-4-methyl-1H-indole

Cat. No. B169953
CAS RN: 165669-07-8
M. Wt: 210.07 g/mol
InChI Key: SJOBFYZCJCKOAF-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-1H-indole is a chemical compound with the molecular formula C9H8BrN . It is an indole derivative, which is a heterocyclic aromatic organic compound . This chemical is commonly used as a building block in organic synthesis, especially in the pharmaceutical industry for the production of various drugs .


Physical And Chemical Properties Analysis

7-Bromo-4-methyl-1H-indole is a solid at room temperature . It has a molecular weight of 210.07 and a density of 1.6±0.1 g/cm3 . Its boiling point is 330.7±22.0 °C at 760 mmHg .

Scientific Research Applications

Cancer Treatment and Microbial Disorders

Indole derivatives, including 7-Bromo-4-methyl-1H-indole, have been increasingly recognized for their potential in treating cancer cells and various microbial disorders. Their biological activity is a subject of ongoing research, with promising implications for human health .

Synthetic Chemistry and Cycloaddition Reactions

These compounds serve as versatile building blocks in synthetic chemistry, particularly in cycloaddition reactions. This pathway allows for the creation of densely functionalized cyclohepta[b]indoles, which can be further modified with additional side chains for various applications .

Anti-HIV-1 Activity

Novel indolyl derivatives have been studied for their potential as anti-HIV-1 agents. Molecular docking studies suggest that these compounds could bind with high affinity to multiple receptors, indicating a valuable pathway for developing new therapeutic agents .

Biofilm Inhibition

Halogenated indole derivatives, such as 7-bromoindole, have shown efficacy in eradicating biofilm formation by E. coli and the multidrug-resistant pathogen Staphylococcus aureus. This application is particularly relevant in addressing challenges posed by bacterial persistence and resistance .

Safety and Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with caution and appropriate safety protocols should be followed .

Future Directions

Indole derivatives, including 7-Bromo-4-methyl-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are being studied for their potential use as fluorescent dyes and as ligands for metal catalysis . They are also being investigated for their potential as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase agents .

Mechanism of Action

Target of Action

7-Bromo-4-methyl-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Bromo-4-methyl-1H-indole may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-Bromo-4-methyl-1H-indole may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 7-Bromo-4-methyl-1H-indole may influence multiple biochemical pathways.

Result of Action

One study reported that a 7-substituted indole derivative reduced the production of staphyloxanthin in staphylococcus aureus , suggesting that 7-Bromo-4-methyl-1H-indole may have similar effects.

properties

IUPAC Name

7-bromo-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOBFYZCJCKOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595934
Record name 7-Bromo-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-methyl-1H-indole

CAS RN

165669-07-8
Record name 7-Bromo-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-methyl-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 300 ml of a solution of 65.0 g (301 mmol) of 2-bromo-5-methylnitrobenzene in tetrahydrofuran was added 1 liter of a 1.0 M solution of vinyl magnesium bromide (1 mol) in tetrahydrofuran at −60° C. in a nitrogen atmosphere under stirring during 1 hour. To the reaction mixed solution were added a saturated aqueous solution of ammonium chloride and ethyl acetate, and the resulting insoluble matters were filtered off. The resulting filtrate was dried over magnesium sulfate, concentrated, and then the resulting residue was purified by a silica gel column chromatography to give 35.5 g of the title compound.
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Synthesis routes and methods II

Procedure details

1 l (1 mol) of a tetrahydrofuran solution containing 1.0 M vinylmagnesium bromide was added to a tetrahydrofuran solution (300 ml) containing 65.0 g (301 mmol) of 2-bromo-5-methylnitrobenzene at −60° C. under stirring for one hour in nitrogen atmosphere. An aqueous saturated ammonium chloride and ethyl acetate were added to the reaction mixture solution, and the insoluble matters were filtered off. The filtrate was dried over magnesium sulfate and concentrated. Then, the residue was purified by silica gel column chromatography, to give 35.5 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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